molecular formula C22H29N3O3 B2437193 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 922136-81-0

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2437193
CAS RN: 922136-81-0
M. Wt: 383.492
InChI Key: JYLKDNJHXPSCNC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a synthetic compound that is primarily used in scientific research for its unique properties and mechanism of action. In

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized a variety of compounds with structural elements similar to N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, focusing on their potential antitumor activity. For instance, amino-substituted dibenz[de,h]isoquinoline-1,3-diones, which share a complex molecular architecture with the specified compound, were evaluated for antitumor activity. These studies reveal a strong dependence of antitumor potency on the position of substitution, with certain derivatives showing significantly higher potency and lower cardiotoxicity relative to cytotoxicity. This research highlights the critical role of molecular structure in determining the therapeutic potential of complex organic molecules (Sami et al., 1995).

Neurokinin-1 Receptor Antagonism

Another area of research focuses on compounds designed for neurokinin-1 receptor antagonism, which is relevant for understanding the broader implications of chemical structures like this compound. One study described the synthesis of a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. The compound's water solubility and long duration of action underscore the importance of molecular design in developing effective therapeutic agents (Harrison et al., 2001).

Gastrointestinal Prokinetic Activity

The synthesis and evaluation of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide highlight the exploration of gastrointestinal prokinetic and antiemetic activities in compounds with structural similarities to the one . These studies aim to identify new agents with balanced activities for potential clinical use, underscoring the exploration of chemical derivatives for improved therapeutic outcomes (Sakaguchi et al., 1992).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-24(2)19(15-6-8-18-16(12-15)10-11-25(18)3)14-23-22(26)17-7-9-20(27-4)21(13-17)28-5/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKDNJHXPSCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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